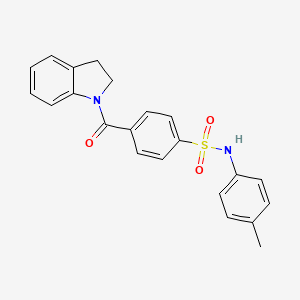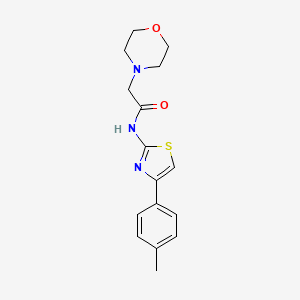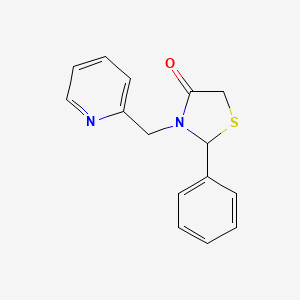
2-Phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NMT-IN-1 is a potent inhibitor of the enzyme N-myristoyltransferase. This enzyme is responsible for the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine of substrate proteins. This modification is crucial for the proper functioning of many proteins, including those involved in signal transduction, cellular localization, and oncogenesis. NMT-IN-1 has shown significant potential in the treatment of African trypanosomiasis, a parasitic disease caused by Trypanosoma brucei .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NMT-IN-1 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of NMT-IN-1 follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize waste. The process may also include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
NMT-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
NMT-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of N-myristoylation in various biochemical pathways.
Biology: Helps in understanding the function of myristoylated proteins in cellular processes.
Medicine: Potential therapeutic agent for treating diseases like African trypanosomiasis and certain cancers.
Industry: Used in the development of new drugs and therapeutic strategies
Mécanisme D'action
NMT-IN-1 exerts its effects by inhibiting the enzyme N-myristoyltransferase. This enzyme catalyzes the transfer of myristic acid from myristoyl-CoA to the N-terminal glycine of substrate proteins. By inhibiting this enzyme, NMT-IN-1 prevents the myristoylation of proteins, thereby disrupting their function and localization. This inhibition can lead to the death of parasitic organisms like Trypanosoma brucei, making NMT-IN-1 a potential therapeutic agent for African trypanosomiasis .
Comparaison Avec Des Composés Similaires
NMT-IN-1 is unique in its high potency and selectivity for N-myristoyltransferase. Similar compounds include:
DDD85646: Another potent inhibitor of N-myristoyltransferase with a different chemical structure.
IMP-1088: A dual inhibitor of N-myristoyltransferase and another enzyme, showing broader activity.
Thiosemicarbazones: A class of compounds with inhibitory activity against N-myristoyltransferase but with different mechanisms of action
NMT-IN-1 stands out due to its specific inhibition of N-myristoyltransferase and its potential therapeutic applications in treating parasitic diseases.
Propriétés
Formule moléculaire |
C15H14N2OS |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2OS/c18-14-11-19-15(12-6-2-1-3-7-12)17(14)10-13-8-4-5-9-16-13/h1-9,15H,10-11H2 |
Clé InChI |
OUFWVMWVSGJVGV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=N3 |
Solubilité |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



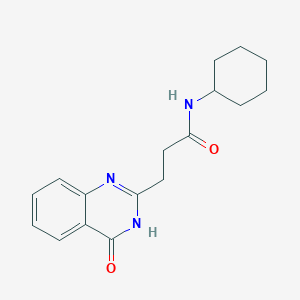
![3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide](/img/structure/B10816021.png)
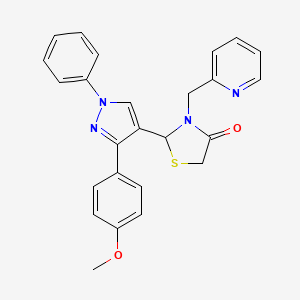
![N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B10816032.png)
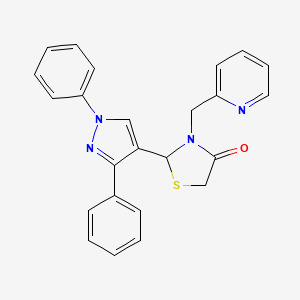
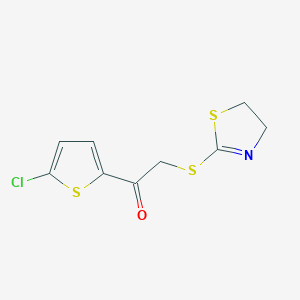
![{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate](/img/structure/B10816046.png)
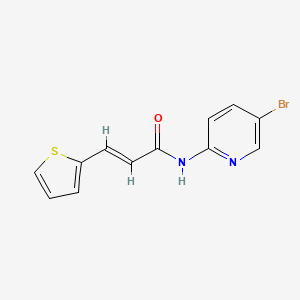
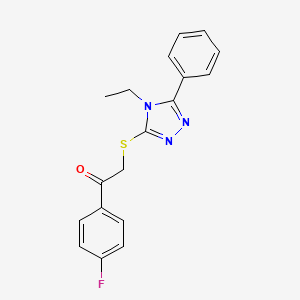
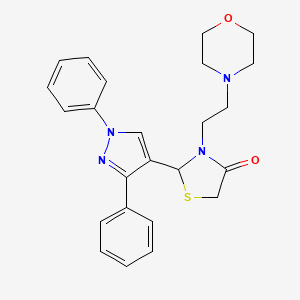
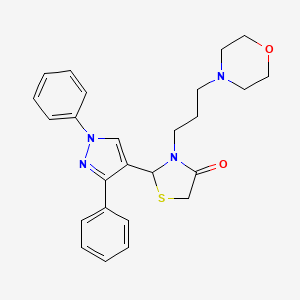
![2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]-](/img/structure/B10816079.png)
